molecular formula C10H11N3OS B061808 3-methyl-4H-1,4-benzothiazine-2-carbohydrazide CAS No. 169058-47-3

3-methyl-4H-1,4-benzothiazine-2-carbohydrazide

Cat. No. B061808
M. Wt: 221.28 g/mol
InChI Key: VRJBHUOXEDABKA-UHFFFAOYSA-N
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Description

3-methyl-4H-1,4-benzothiazine-2-carbohydrazide is a compound of interest in the field of medicinal chemistry due to its potential biological activities. It belongs to the class of 1,2-benzothiazines, which are heterocyclic compounds containing a benzene ring fused to a thiazine ring.

Synthesis Analysis

  • A series of 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides, which are structurally similar to 3-methyl-4H-1,4-benzothiazine-2-carbohydrazide, have been synthesized starting from ultrasonically mediated N-alkylation of sodium saccharin with methyl chloroacetate, followed by several other steps (Zia-ur-Rehman et al., 2009).

Molecular Structure Analysis

  • The molecular structure of a compound closely related to 3-methyl-4H-1,4-benzothiazine-2-carbohydrazide, namely 4-hydroxy-2H-1,2-benzothiazine-3-carbohydrazide 1,1-dioxide-oxalohydrazide, was determined using X-ray diffraction techniques and optimized using density functional theory (DFT) (Arshad et al., 2013).

Chemical Reactions and Properties

  • Microwave-assisted synthesis and subsequent reactions of similar compounds, 4-hydroxy-N'-[1-phenylethylidene]-2H/2-methyl, 1,2-benzothiazine-3-carbohydrazide 1,1-dioxides, have been explored, which show moderate to significant anti-microbial activities (Ahmad et al., 2011).

Physical Properties Analysis

  • Studies on compounds like methyl 3-hydroxy-2-methyl-1,1,4-trioxo-1,2,3,4-tetrahydro-1λ6-benzo[e][1,2]thiazine-3-carboxylate have shown the impact of crystallization conditions on physical properties, which can be relevant for understanding the physical characteristics of 3-methyl-4H-1,4-benzothiazine-2-carbohydrazide (Arshad et al., 2013).

Chemical Properties Analysis

  • The chemical properties of benzothiazine derivatives, including 3-methyl-4H-1,4-benzothiazine-2-carbohydrazide, can be inferred from studies like the synthesis of N′-(2-Chloroquinolin-3-yl)methylidene-4-hydroxy-2H-1,2-benzothiazine-3-carbohydrazides 1,1-dioxides, which exhibit superoxide scavenging and antimicrobial activities (Ahmad et al., 2011).

Scientific Research Applications

Synthetic Strategies and Biological Activities

Synthetic Methods : Benzothiazines, including its derivatives, have been synthesized through various methods, offering pathways to develop compounds with significant biological activities. These methods often involve the use of 2-aminothiophenol, 1,3-dicarbonyl compounds, or α-haloketones, aiming to achieve high yields of the desired products (Mir, Dar, & Dar, 2020).

Biological Activities : The benzothiazine scaffold has been identified as a pharmacophore with versatile biological activities. This includes potential as anti-cancer, antifungal, immunomodulating, and other therapeutic agents. Benzothiazine derivatives have shown promise in regulating various types of cancer and possess immunomodulating activities that could enhance in vivo efficacy through both direct antifungal activities and stimulation of the immune response (Rai et al., 2017); (Schiaffella & Vecchiarelli, 2001).

Therapeutic Potential and Drug Development

Antimicrobial and Anticancer Properties : Benzothiazine derivatives exhibit a broad spectrum of therapeutic activities, including antimicrobial and anticancer properties. These compounds have been explored for their potential in treating infections and as antitumor agents, with various studies highlighting their efficacy and possible mechanisms of action (Rajiv et al., 2017).

Diuretic and Carbonic Anhydrase Inhibition : Certain benzothiazine derivatives have been investigated for their diuretic properties and ability to inhibit carbonic anhydrase, which could have implications for treating conditions such as hypertension and glaucoma. These studies contribute to understanding the multifaceted roles benzothiazines can play in medicinal chemistry (Carta & Supuran, 2013).

Safety And Hazards

Specific safety and hazard information for this compound is not provided in the search results. Sigma-Aldrich sells this product as-is and makes no representation or warranty with respect to this product1.


Future Directions

The study of 1,4-benzothiazine derivatives, including 3-methyl-4H-1,4-benzothiazine-2-carbohydrazide, is ongoing. These compounds have shown promising effects against colorectal cancer cells, and further research may lead to the development of potent treatments for colon cancer2.


properties

IUPAC Name

3-methyl-4H-1,4-benzothiazine-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3OS/c1-6-9(10(14)13-11)15-8-5-3-2-4-7(8)12-6/h2-5,12H,11H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRJBHUOXEDABKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=CC=CC=C2N1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80369440
Record name 3-methyl-4H-1,4-benzothiazine-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-4H-1,4-benzothiazine-2-carbohydrazide

CAS RN

169058-47-3
Record name 3-methyl-4H-1,4-benzothiazine-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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